molecular formula C11H11ClN4O2 B1672515 Fenobam CAS No. 57653-26-6

Fenobam

货号 B1672515
CAS 编号: 57653-26-6
分子量: 266.68 g/mol
InChI 键: DWPQODZAOSWNHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenobam is an imidazole derivative developed by McNeil Laboratories in the late 1970s as a novel anxiolytic drug . It acts as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 . Fenobam has anxiolytic effects comparable to those of benzodiazepine drugs .


Synthesis Analysis

During the 1970s and 1980s, researchers at McNeil Laboratories synthesized fenobam from creatine . A series of novel benzylidene derivatives of fenobam were also synthesized and evaluated for their larvicidal activity .


Molecular Structure Analysis

Fenobam is known to exist in five crystalline forms, all of them exhibiting a tautomeric structure with the proton attached to the five-membered ring nitrogen .


Chemical Reactions Analysis

Fenobam was developed as an anxiolytic drug. Its molecular target was unknown at the time, but in 2005 it was discovered to be a potent, selective mGluR5 antagonist .


Physical And Chemical Properties Analysis

Fenobam has a chemical formula of C11H11ClN4O2 and a molar mass of 266.684 . It is an atypical anxiolytic agent .

科学研究应用

Metabotropic Glutamate Receptor 5 (mGlu5) Antagonism

Fenobam has been identified as a potent, selective, and noncompetitive antagonist of the mGlu5 receptor, acting at an allosteric modulatory site. This action is significant as it contributes to the anxiolytic activity observed in both animal models and human clinical trials. Its anxiolytic properties are attributed to the inhibition of the mGlu5 receptor, a notable distinction from the mechanism of benzodiazepines, which are GABAergic. This finding suggests the potential of mGlu5 receptor antagonists like fenobam to develop novel anxiolytic agents with a better therapeutic profile than benzodiazepines (Porter et al., 2005).

Application in Fragile X Syndrome

Fenobam has been evaluated for its safety and pharmacokinetics in adults with Fragile X syndrome (FXS). In a pilot open-label, single-dose trial, fenobam showed no significant adverse reactions and demonstrated dose-dependent but variable pharmacokinetics. The study highlighted fenobam's potential in addressing the core phenotypic measures of sensory gating, attention, and inhibition associated with FXS, supporting further investigation of fenobam in FXS treatment (Berry-Kravis et al., 2009).

Analgesic Properties

Fenobam exhibits analgesic properties, particularly in the context of mGlu5 receptor antagonism. Studies have shown its effectiveness in various pain models in animals, indicating its potential as a novel analgesic treatment. The consistency of its analgesic effects without the development of tolerance over extended dosing periods in animal models highlights its potential therapeutic application in pain management (Montana et al., 2011).

Parkinson's Disease Treatment

In Parkinson's disease, fenobam has shown promise in reducing L-DOPA-induced dyskinesia. Studies using rodent and nonhuman primate models of Parkinson's disease demonstrated that acute administration of fenobam significantly attenuated abnormal involuntary movements induced by L-DOPA, a common treatment for Parkinson's disease. This suggests fenobam's potential as an antidyskinetic treatment in Parkinson's disease management (Rylander et al., 2010).

Neuroprotective Effects

Fenobam has been shown to enhance the neuroprotective effect of PEP-1-FK506BP against ischemic damage and oxidative stress in cell models and animal studies. This suggests its potential role in promoting the transduction of therapeutic proteins, thereby augmenting their neuroprotective effects. This finding is significant for developing new treatment strategies for neurodegenerative diseases and conditions involving oxidativestress and ischemic damage (Ahn et al., 2013).

Combined Treatment Strategies in Parkinson's Disease

In combination with amantadine, another drug used for Parkinson's disease, fenobam has shown enhanced effectiveness in reducing levodopa-induced dyskinesia in primate models of Parkinson's disease. This synergistic effect suggests that a combined therapy approach could be a new strategy in treating Parkinson's disease, particularly in managing levodopa-induced dyskinesia, offering a potential improvement in the quality of life for patients with Parkinson's disease (Ko et al., 2014).

未来方向

Fenobam has been re-investigated for many applications, with its profile of combined antidepressant, anxiolytic, analgesic, and anti-addictive effects potentially useful given the common co-morbidity of these symptoms . It has also shown promising initial results in the treatment of fragile X syndrome .

属性

IUPAC Name

(3E)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQODZAOSWNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CC(=O)N/C1=N\C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea

CAS RN

57653-26-6
Record name Fenobam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57653-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenobam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOBAM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078RCY7I27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenobam
Reactant of Route 2
Fenobam
Reactant of Route 3
Fenobam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fenobam
Reactant of Route 5
Fenobam
Reactant of Route 6
Fenobam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。